molecular formula C29H29N3O B6111885 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline

4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline

Cat. No. B6111885
M. Wt: 435.6 g/mol
InChI Key: QFJARZOLRRJCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline, commonly known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. DMQX belongs to the family of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. In

Mechanism of Action

DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and physiological effects:
DMQX has been shown to have several biochemical and physiological effects in animal studies. It has been shown to decrease the amplitude of AMPA receptor-mediated synaptic currents, reduce the frequency of spontaneous excitatory synaptic currents, and inhibit the induction of long-term potentiation (LTP) in the hippocampus. DMQX has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMQX in research is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various neurological processes. However, one limitation of DMQX is its relatively short half-life, which can make it difficult to study the long-term effects of blocking AMPA receptors. Additionally, DMQX has been shown to have off-target effects on other receptors, such as kainate receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of DMQX in research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX could be used to investigate the potential therapeutic benefits of blocking AMPA receptors in these conditions. Another area of interest is the development of more selective AMPA receptor antagonists that can overcome the limitations of DMQX. Finally, DMQX could be used in combination with other drugs or therapies to enhance their efficacy in treating neurological conditions.

Synthesis Methods

DMQX can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl-2,4-dichloroquinoline with 2,3-dimethylaniline and subsequent carbonylation with phosgene. The final product is obtained after purification through crystallization or column chromatography.

Scientific Research Applications

DMQX has been widely used as a research tool in the field of neuroscience due to its ability to selectively block AMPA receptors. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system and are involved in several physiological processes, including learning and memory. By blocking these receptors, DMQX can help researchers better understand the role of AMPA receptors in various neurological diseases and conditions.

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(2-methylphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O/c1-20-10-8-14-28(22(20)3)31-15-17-32(18-16-31)29(33)25-19-27(23-11-5-4-9-21(23)2)30-26-13-7-6-12-24(25)26/h4-14,19H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJARZOLRRJCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.